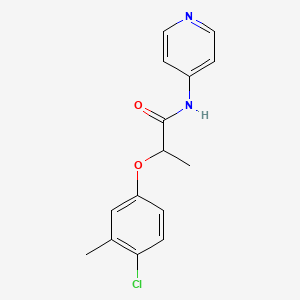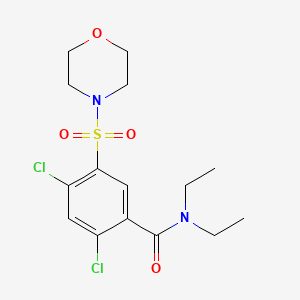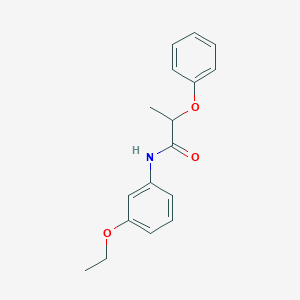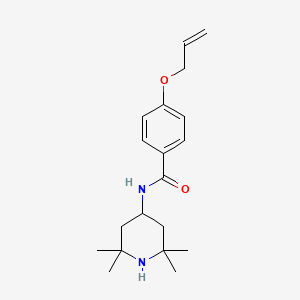
2-(4-chloro-3-methylphenoxy)-N-4-pyridinylpropanamide
説明
2-(4-chloro-3-methylphenoxy)-N-4-pyridinylpropanamide, also known as pyridaben, is a pesticide that belongs to the class of pyridazinone compounds. It is used to control mites and other pests in a variety of crops. Pyridaben is a potent pesticide that has been widely studied for its mechanism of action and potential applications in scientific research.
作用機序
Pyridaben acts as a mitochondrial complex I inhibitor, binding to the enzyme and preventing the transfer of electrons along the respiratory chain. This leads to a decrease in the production of ATP, which can have a variety of effects on cellular function.
Biochemical and Physiological Effects:
Pyridaben has been shown to have a variety of biochemical and physiological effects on cells and organisms. It has been shown to induce oxidative stress and apoptosis in cells, as well as alter the expression of genes involved in cellular metabolism and energy production. In animals, 2-(4-chloro-3-methylphenoxy)-N-4-pyridinylpropanamide has been shown to have neurotoxic effects, leading to tremors and other neurological symptoms.
実験室実験の利点と制限
Pyridaben has several advantages for use in lab experiments. It is a potent inhibitor of mitochondrial complex I, which makes it useful for studying cellular respiration and energy production. It is also relatively stable and easy to work with. However, 2-(4-chloro-3-methylphenoxy)-N-4-pyridinylpropanamide has limitations as well. It is highly toxic and can be difficult to handle safely. Additionally, its effects on cellular function can be complex and difficult to interpret.
将来の方向性
There are several potential future directions for research on 2-(4-chloro-3-methylphenoxy)-N-4-pyridinylpropanamide. One area of interest is its potential use as a tool for studying mitochondrial function and cellular metabolism. Another area of interest is its potential use in the development of new pesticides and insecticides. Finally, there is interest in exploring the potential therapeutic applications of this compound, particularly in the treatment of mitochondrial disorders and other diseases related to cellular metabolism.
科学的研究の応用
Pyridaben has been studied extensively for its potential applications in scientific research. It has been shown to inhibit the mitochondrial complex I enzyme, which is involved in the production of ATP in cells. This inhibition leads to a decrease in cellular respiration and energy production, which can have a variety of effects on cellular function.
特性
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-pyridin-4-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-10-9-13(3-4-14(10)16)20-11(2)15(19)18-12-5-7-17-8-6-12/h3-9,11H,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWODYVDCZBCIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C(=O)NC2=CC=NC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47199783 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-fluorophenyl)thio]-N-(2-hydroxyphenyl)acetamide](/img/structure/B4408023.png)
![2-(4-chloro-3-methylphenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide](/img/structure/B4408025.png)
![N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B4408030.png)
![1-{2-[3-(3-methyl-1-piperidinyl)propoxy]phenyl}ethanone hydrochloride](/img/structure/B4408035.png)
![N-[2-chloro-4-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B4408049.png)
![4-[2-(4-methyl-1-piperazinyl)ethoxy]benzonitrile hydrochloride](/img/structure/B4408063.png)

![N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-phenylacetamide](/img/structure/B4408072.png)
![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-thiophenecarboxamide](/img/structure/B4408075.png)



![N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B4408114.png)
![2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(methylthio)phenyl]acetamide](/img/structure/B4408121.png)